molecular formula C16H12FNO2 B11847120 4-(3-Fluorophenyl)-1-methoxyisoquinolin-5-ol CAS No. 656233-89-5

4-(3-Fluorophenyl)-1-methoxyisoquinolin-5-ol

Cat. No.: B11847120
CAS No.: 656233-89-5
M. Wt: 269.27 g/mol
InChI Key: MSMOIOZMTYVZSK-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-1-methoxyisoquinolin-5-ol is a chemical compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of a fluorophenyl group and a methoxy group in the isoquinoline structure imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)-1-methoxyisoquinolin-5-ol can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used cross-coupling reaction in organic chemistry. This reaction typically involves the coupling of a boronic acid or boronate ester with an aryl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)-1-methoxyisoquinolin-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

4-(3-Fluorophenyl)-1-methoxyisoquinolin-5-ol has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-1-methoxyisoquinolin-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Molecular docking studies and biochemical assays are often used to elucidate these interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Fluorophenyl)-1-methoxyisoquinolin-5-ol is unique due to its specific combination of a fluorophenyl group and a methoxy group within the isoquinoline framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

656233-89-5

Molecular Formula

C16H12FNO2

Molecular Weight

269.27 g/mol

IUPAC Name

4-(3-fluorophenyl)-1-methoxyisoquinolin-5-ol

InChI

InChI=1S/C16H12FNO2/c1-20-16-12-6-3-7-14(19)15(12)13(9-18-16)10-4-2-5-11(17)8-10/h2-9,19H,1H3

InChI Key

MSMOIOZMTYVZSK-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C2=C1C=CC=C2O)C3=CC(=CC=C3)F

Origin of Product

United States

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